molecular formula C9H12F2Si B3034243 (2,4-Difluorophenyl)trimethylsilane CAS No. 148854-10-8

(2,4-Difluorophenyl)trimethylsilane

Cat. No.: B3034243
CAS No.: 148854-10-8
M. Wt: 186.27 g/mol
InChI Key: CVMLAPBCXNIHBT-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)trimethylsilane (DFTMS) is a versatile organosilicon compound with a wide range of applications in the fields of organic synthesis, catalysis, and materials science. It has been widely studied in recent years due to its unique properties, such as its high reactivity, its ability to form stable complexes with various metal ions, and its low toxicity. DFTMS has been used in a variety of industrial and laboratory applications, including the synthesis of pharmaceuticals, the production of polymers, and the catalytic synthesis of organic compounds. In

Scientific Research Applications

Application in Organic Synthesis and Reactivity

(2,4-Difluorophenyl)trimethylsilane, as part of the broader family of trimethylsilane derivatives, has been studied for its role in organic synthesis. A significant finding is the observation of remote trimethylsilyl groups interfering with the ortho deprotonation of fluoroarenes and chloroarenes (Heiss, Marzi, Mongin, & Schlosser, 2007). This interference suggests a unique reactivity pattern that could be leveraged in synthetic organic chemistry, particularly in controlling the site of metalation in aromatic compounds.

Dielectric Material in Electronics

Trimethylsilane-based compounds, including this compound, are also noted for their application in the electronics industry. Specifically, trimethylsilane has been used to deposit dielectric thin films in standard Plasma-Enhanced Chemical Vapor Deposition (PECVD) systems, which are crucial in the fabrication of electronic devices (Loboda, 1999). The unique properties of these films, such as reduced permittivity, make them valuable in advanced device interconnection schemes.

Investigation of Steric Effects in Chemical Reactions

The study of this compound and related compounds helps in understanding the steric effects in chemical reactions. Research demonstrates how bulky silyl substituents in such molecules can impede neighboring groups, affecting the kinetics and pathways of reactions (Heiss, Leroux, & Schlosser, 2005). These insights are vital for the design of new synthetic routes and compounds in organic chemistry.

Synthesis of Novel Organic Compounds

The compound and its derivatives have been utilized in the synthesis of novel organic compounds. For instance, it has been involved in the synthesis of fluorine-flanked congested sites, showcasing its potential in creating specialized chemical structures (Heiss, Leroux, & Schlosser, 2005).

Use in Chemical Vapor Deposition Processes

The impact of trimethylsilane pressure in hot-wire chemical vapor deposition processes has been explored (Toukabri & Shi, 2013). This study is relevant to the production of thin films and coatings, an essential aspect in various technological applications.

Safety and Hazards

“(2,4-Difluorophenyl)trimethylsilane” is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

(2,4-difluorophenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2Si/c1-12(2,3)9-5-4-7(10)6-8(9)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMLAPBCXNIHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282178
Record name 2,4-Difluoro-1-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148854-10-8
Record name 2,4-Difluoro-1-(trimethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148854-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-1-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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